N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
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Overview
Description
N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a chemical compound with a unique structure that includes a urea moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of an appropriate isocyanate with an oxazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction. The temperature and time of the reaction are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- N,N,N’-Trimethyl-N’-[5-(methyl)-1,2-oxazol-3-yl]urea
- N,N,N’-Trimethyl-N’-[5-(ethyl)-1,2-oxazol-3-yl]urea
Uniqueness
N,N,N’-Trimethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is unique due to the presence of the isopropyl group on the oxazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55809-06-8 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)8-6-9(11-15-8)13(5)10(14)12(3)4/h6-7H,1-5H3 |
InChI Key |
KAPQXHUNYRJWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)N(C)C(=O)N(C)C |
Origin of Product |
United States |
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